molecular formula C11H12ClNO2 B13528494 6-Chloro-2-propyl-3,4-dihydro-2h-1,4-benzoxazin-3-one

6-Chloro-2-propyl-3,4-dihydro-2h-1,4-benzoxazin-3-one

Cat. No.: B13528494
M. Wt: 225.67 g/mol
InChI Key: RAOBFSVCLVSPBQ-UHFFFAOYSA-N
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Description

6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a propyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in refluxing methylisobutylketone (MIBK) to yield the desired benzoxazine derivative .

Another method involves the reduction of nitro ethers with iron in acetic acid or zinc in ammonium chloride. The nitro ethers can be prepared by the alkylation of potassium nitrophenoxides with a 2-bromoester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Biological Activity

6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 57463-12-4) is a member of the benzoxazine family known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and agriculture, due to its potential therapeutic and herbicidal properties.

The molecular formula of this compound is C11H12ClNO2C_{11}H_{12}ClNO_2 with a molecular weight of 225.67 g/mol. Its structure consists of a benzoxazine ring, which contributes to its biological activity. The compound's physical properties are summarized in the table below:

PropertyValue
Molecular FormulaC₁₁H₁₂ClNO₂
Molecular Weight225.67 g/mol
CAS Number57463-12-4

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies indicate that derivatives of benzoxazines possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A notable study reported that certain benzoxazine derivatives exhibited antifungal activity against Candida albicans and antibacterial activity against Escherichia coli .

Herbicidal Properties

Benzoxazine derivatives are also recognized for their herbicidal effects. Research has shown that these compounds can inhibit the growth of specific weeds, making them valuable in agricultural applications. The mechanism often involves the disruption of metabolic pathways in target plants .

Potassium Channel Activation

Another significant aspect of the biological activity of this compound is its role as a potassium channel (K⁺) activator. This property suggests potential therapeutic applications in treating conditions related to smooth muscle contraction .

Case Studies and Research Findings

Several studies have focused on the biological activities of benzoxazine derivatives:

  • Antifungal and Antibacterial Studies : A comprehensive examination of various benzoxazine derivatives revealed their efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Herbicidal Activity : In field trials, compounds similar to 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin demonstrated significant weed suppression compared to untreated controls .
  • Pharmacological Applications : Research on potassium channel activation highlighted the potential use of this compound in managing conditions such as hypertension and other cardiovascular diseases due to its smooth muscle relaxant properties .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

6-chloro-2-propyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H12ClNO2/c1-2-3-10-11(14)13-8-6-7(12)4-5-9(8)15-10/h4-6,10H,2-3H2,1H3,(H,13,14)

InChI Key

RAOBFSVCLVSPBQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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